molecular formula C7H6N2O B177101 1H-Indazol-3-ol CAS No. 100922-96-1

1H-Indazol-3-ol

Cat. No.: B177101
CAS No.: 100922-96-1
M. Wt: 134.14 g/mol
InChI Key: SWEICGMKXPNXNU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1H-Indazol-3-ol, also known as 3-Indazolinone, has been found to interact with several targets. It is known to bind effectively with the hinge region of tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound acts as an effective hinge-binding fragment . This means it binds to its target, tyrosine kinase, at a specific region known as the hinge region. This binding can inhibit the activity of the kinase, leading to a cascade of downstream effects that can alter cell behavior .

Biochemical Pathways

This compound has been found to regulate the expression of CYP1A1 by activating the AHR pathway . The AHR pathway is involved in the breakdown of certain foreign substances and drugs in the body. CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body .

Result of Action

This compound has shown promising results in inhibiting cell growth in various neoplastic cell lines at concentrations lower than 1 µM, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound may have potential as an anticancer agent .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity . This indicates that the compound’s activity can be influenced by its chemical environment and the presence of other molecules .

Safety and Hazards

When handling 1H-Indazol-3-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Indazole derivatives have shown great antitumor activity . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that indazole derivatives could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-indazol-3-one can be synthesized through various methods. One notable method involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in an aqueous solvent at room temperature . This intermediate is then used to construct 1,2-dihydro-3H-indazol-3-ones. This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions include various substituted indazoles and their derivatives, which have been studied for their biological activities .

Properties

IUPAC Name

1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEICGMKXPNXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049428
Record name 3-Indazolinone
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-25-2
Record name Indazolinone
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Record name 3-Indazolinone
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Record name 1H-Indazol-3-ol
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Record name 3H-Indazol-3-one, 1,2-dihydro-
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Record name 3-Indazolinone
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Record name 1,2-dihydro-3H-indazol-3-one
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Record name 3-INDAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1H-indazol-3-ol, particularly its derivative 7-nitroindazole (7-NI), acts as a potent and competitive inhibitor of rat brain NOS. [] 7-NI exhibits an IC50 of 0.9 ± 0.1 μM for inhibiting rat cerebellar NOS. [] Kinetic analysis reveals that 7-NI competes with L-arginine, the natural substrate of NOS, for binding to the enzyme. [] This inhibition of NOS, particularly the neuronal isoform (nNOS), leads to a decrease in nitric oxide (NO) production in the brain. [, ] This reduction in NO signaling has been linked to increased aggressive behavior in mice, highlighting a potential role of nNOS in regulating aggression. [, ]

A:

    A: this compound exhibits tautomerism between the 3-hydroxy (this compound) and 3-oxo (3-indazolinone) forms. [, ] While the solid-state structure corresponds to the 3-oxo form, solution-state studies using NMR reveal a predominance of the 3-hydroxy tautomer. [, ] Theoretical calculations using methods like GIAO/B3LYP/6-311++G(d,p) support the experimental observation, indicating a higher stability of the this compound tautomer in solution. []

    A: this compound serves as a starting material in the synthesis of 1-aryl-1H-1,2,4-triazolo[4,3-b]indazoles. [] The synthesis involves a 1,3-addition reaction of nitrilimines to 3-indazolinone, followed by an acid-assisted 6π heteroelectrocyclic reaction of the resulting hydrazone adducts. [] This reaction sequence highlights the utility of this compound as a building block for generating more complex heterocyclic compounds.

    A: Introducing substituents at the 1 and 5 positions of the indazol-3-ol scaffold leads to derivatives with significant anti-inflammatory properties. [] For example, 5-methoxy-1-[(quinoline-2-yl-methoxy)benzyl]-1H-indazol-3-ol (compound 27 in the referenced study) demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme involved in the arachidonic acid pathway and inflammation. []

    A: High-performance liquid chromatography (HPLC) serves as a reliable analytical technique for the quantification of this compound, particularly in the context of pharmaceutical formulations containing benzydamine hydrochloride. [, ] Reversed-phase HPLC methods, employing C18 columns and UV detection, allow for the separation and detection of this compound and other impurities, ensuring quality control in pharmaceutical manufacturing. [, ]

    A: this compound can be used to synthesize copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown promising anticancer activity in vitro against MCF7 breast cancer cells. [] The complexes exhibit DNA and bovine serum albumin (BSA) binding capabilities, suggesting potential mechanisms for their anticancer effects. []

    A: Yes, this compound, specifically its 1-benzyl derivative, can undergo polyfluoroalkylation and alkenylation reactions. [, ] These reactions, often involving difluorocarbene, can result in a mixture of N- and O-alkylated products. [, ]

    A: While the provided abstract does not detail the significance, determining the crystal and molecular structure of 2-acetyl-3-indazolinone [] can contribute to understanding the structural features and potential intermolecular interactions of this this compound derivative. This information can be valuable for designing new compounds with specific properties.

    A: While the provided abstract doesn't offer specific applications, studying the photophysical behavior of 3-indazolinone [] can reveal insights into its excited state properties, including fluorescence, phosphorescence, and energy transfer mechanisms. This knowledge can be valuable for applications in areas like fluorescent probes, light-emitting materials, and photocatalysis.

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